Sulindac Sulindac Sulindac is a sulfinylindene derivative prodrug with potential antineoplastic activity. Converted in vivo to an active metabolite, sulindac, a nonsteroidal anti-inflammatory drug (NSAID), blocks cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), an enzyme that inhibits the normal apoptosis signal pathway; this inhibition permits the apoptotic signal pathway to proceed unopposed, resulting in apoptotic cell death. (NCI04)
Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.
Sulindac is a monocarboxylic acid that is 1-benzylidene-1H-indene which is substituted at positions 2, 3, and 5 by methyl, carboxymethyl, and fluorine respectively, and in which the phenyl group of the benzylidene moiety is substituted at the para position by a methylsulfinyl group. It is a prodrug for the corresponding sulfide, a non-steroidal anti-inflammatory drug, used particularly in the treatment of acute and chronic inflammatory conditions. It has a role as a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antineoplastic agent, a non-narcotic analgesic, an antipyretic, an analgesic, a prodrug, a tocolytic agent and an apoptosis inducer. It is a sulfoxide, a monocarboxylic acid and an organofluorine compound. It derives from an acetic acid.
Brand Name: Vulcanchem
CAS No.: 38194-50-2
VCID: VC0544212
InChI: InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
SMILES: CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Molecular Formula: C20H17FO3S
Molecular Weight: 356.4 g/mol

Sulindac

CAS No.: 38194-50-2

Inhibitors

VCID: VC0544212

Molecular Formula: C20H17FO3S

Molecular Weight: 356.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Sulindac - 38194-50-2

CAS No. 38194-50-2
Product Name Sulindac
Molecular Formula C20H17FO3S
Molecular Weight 356.4 g/mol
IUPAC Name 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
Standard InChI InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Standard InChIKey MLKXDPUZXIRXEP-MFOYZWKCSA-N
Isomeric SMILES CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
SMILES CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Canonical SMILES CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Appearance Solid powder
Melting Point 183 °C
183.0 °C
183°C
Physical Description Solid
Description Sulindac is a sulfinylindene derivative prodrug with potential antineoplastic activity. Converted in vivo to an active metabolite, sulindac, a nonsteroidal anti-inflammatory drug (NSAID), blocks cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), an enzyme that inhibits the normal apoptosis signal pathway; this inhibition permits the apoptotic signal pathway to proceed unopposed, resulting in apoptotic cell death. (NCI04)
Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.
Sulindac is a monocarboxylic acid that is 1-benzylidene-1H-indene which is substituted at positions 2, 3, and 5 by methyl, carboxymethyl, and fluorine respectively, and in which the phenyl group of the benzylidene moiety is substituted at the para position by a methylsulfinyl group. It is a prodrug for the corresponding sulfide, a non-steroidal anti-inflammatory drug, used particularly in the treatment of acute and chronic inflammatory conditions. It has a role as a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antineoplastic agent, a non-narcotic analgesic, an antipyretic, an analgesic, a prodrug, a tocolytic agent and an apoptosis inducer. It is a sulfoxide, a monocarboxylic acid and an organofluorine compound. It derives from an acetic acid.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Aclin
Apo Sulin
Apo-Sulin
Arthrobid
Arthrocine
Chibret
Clinoril
Copal
Kenalin
Klinoril
MK 231
MK-231
MK231
Novo Sundac
Novo-Sundac
Nu Sulindac
Nu-Sulindac
Sulindac
Sulindal
Reference 1: Moore RA, Derry S, McQuay HJ. Single dose oral sulindac for acute postoperative pain in adults. Cochrane Database Syst Rev. 2009 Oct 7;(4):CD007540. doi: 10.1002/14651858.CD007540.pub2. Review. PubMed PMID: 19821425; PubMed Central PMCID: PMC4170893.
2: Exisulind: Aptosyn, FGN 1, Prevatac, sulindac sulfone. Drugs R D. 2004;5(4):220-6. Review. PubMed PMID: 15230629.
3: Haanen C. Sulindac and its derivatives: a novel class of anticancer agents. Curr Opin Investig Drugs. 2001 May;2(5):677-83. Review. PubMed PMID: 11569947.
4: D'Alteroche L, Benchellal ZA, Salem N, Regimbeau C, Picon L, Metman EH. [Complete remission of a mesenteric fibromatosis after taking sulindac]. Gastroenterol Clin Biol. 1998 Dec;22(12):1098-101. Review. French. PubMed PMID: 10051987.
5: Waddell WR. Stimulation of apoptosis by sulindac and piroxicam. Clin Sci (Lond). 1998 Sep;95(3):385-8. Review. PubMed PMID: 9730860.
6: Yoon KH, Ng SC. A case of sulindac-induced enteropathy resulting in jejunal perforation. Ann Acad Med Singapore. 1998 Jan;27(1):116-9. Review. PubMed PMID: 9588286.
7: Davies NM, Watson MS. Clinical pharmacokinetics of sulindac. A dynamic old drug. Clin Pharmacokinet. 1997 Jun;32(6):437-59. Review. PubMed PMID: 9195115.
8: Waddell WR, Miesfeld RL. Adenomatous polyposis coli, protein kinases, protein tyrosine phosphatase: the effect of sulindac. J Surg Oncol. 1995 Apr;58(4):252-6. Review. PubMed PMID: 7723369.
9: Lione A, Scialli AR. The developmental toxicity of indomethacin and sulindac. Reprod Toxicol. 1995 Jan-Feb;9(1):7-20. Review. PubMed PMID: 8520134.
10: Giardiello FM. Sulindac and polyp regression. Cancer Metastasis Rev. 1994 Dec;13(3-4):279-83. Review. PubMed PMID: 7712590.
11: Tonelli F, Valanzano R, Dolara P. Sulindac therapy of colorectal polyps in familial adenomatous polyposis. Dig Dis. 1994 Sep-Oct;12(5):259-64. Review. PubMed PMID: 7882547.
12: Waddell WR. The effect of sulindac on colon polyps: circumvention of a transformed phenotype--a hypothesis. J Surg Oncol. 1994 Jan;55(1):52-5. Review. PubMed PMID: 8289454.
13: Awaya N, Fujii T, Akizuki M. [Development of Stevens-Johnson syndrome following sulindac administration in a patient with mixed connective tissue disease]. Ryumachi. 1993 Oct;33(5):432-6. Review. Japanese. PubMed PMID: 8256166.
14: Zundler J, Walker S. [Sulindac--drug therapy for familial adenomatous polyposis?]. Med Klin (Munich). 1993 Jan 15;88(1):35-8, 49. Review. German. PubMed PMID: 8382335.
15: Uchihara M, Maekawa S, Kobayashi T, Fukuma T, Sakai H, Shaura K, Sato C, Marumo F. [A case of sulindac induced acute pancreatitis]. Nihon Shokakibyo Gakkai Zasshi. 1992 Sep;89(9):2073-6. Review. Japanese. PubMed PMID: 1404997.
16: Gallanosa AG, Spyker DA. Sulindac hepatotoxicity: a case report and review. J Toxicol Clin Toxicol. 1985;23(2-3):205-38. Review. Erratum in: J Toxicol Clin Toxicol 1985-86;23(7-8):617. PubMed PMID: 3903180.
17: Duggan DE. Sulindac: therapeutic implications of the prodrug/pharmacophore equilibrium. Drug Metab Rev. 1981;12(2):325-37. Review. PubMed PMID: 7040018.
18: Brogden RN, Heel RC, Speight TM, Avery GS. Sulindac: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases. Drugs. 1978 Aug;16(2):97-114. Review. PubMed PMID: 352667.
19: Shen TY, Winter CA. Chemical and biological studies on indomethacin, sulindac and their analogs. Adv Drug Res. 1977;12:90-245. Review. PubMed PMID: 343530.
PubChem Compound 1548887
Last Modified Nov 11 2021
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